3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol
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Overview
Description
3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that contains an oxadiazole ring fused with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aminoethyl precursor with a nitrile oxide intermediate, which is generated in situ from the corresponding nitro compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)indole: Similar in structure but contains an indole ring instead of an oxadiazole ring.
3-(2-Aminoethyl)imidazole: Contains an imidazole ring, which has different chemical properties and reactivity.
3-(2-Aminoethyl)pyrazole: Features a pyrazole ring, offering different biological activities and applications.
Uniqueness
3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound belonging to the oxadiazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C4H8N4O2. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, along with an aminoethyl side chain that significantly contributes to its biological activity. The structure is essential for its pharmacological properties, as modifications can enhance efficacy and selectivity.
1. Antimicrobial Activity
Research indicates that compounds in the oxadiazole class exhibit substantial antimicrobial effects. For instance:
- Mechanism of Action : The presence of the -N=CO group in oxadiazole derivatives influences gene transcription involved in biofilm formation, enhancing their bactericidal properties against various pathogens.
- Case Study : A study highlighted that this compound showed effectiveness against gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibacterial agents like Ampicillin .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 7.9 | Gram-positive bacteria |
Ampicillin | 20 | Gram-positive bacteria |
2. Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been explored extensively:
- Research Findings : A study demonstrated that certain oxadiazole derivatives exhibited strong inhibitory activity on cyclooxygenases (COX), particularly COX-1 and COX-2 enzymes. This suggests their potential as anti-inflammatory agents .
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Derivative A | 23.07 | COX-2 |
Diclofenac Sodium | 90.21 | COX-2 |
3. Anticancer Activity
The anticancer properties of this compound have been highlighted in various studies:
- In Vitro Studies : Compounds derived from the oxadiazole framework have shown significant cytotoxicity against various cancer cell lines. For example, a derivative exhibited an IC50 value of 50 μg/mL against Dalton’s lymphoma cells .
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | Dalton’s lymphoma cells | 50 |
Standard Chemotherapeutic Agent | Various cancer cell lines | Varies |
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C4H7N3O2/c5-2-1-3-6-4(8)9-7-3/h1-2,5H2,(H,6,7,8) |
InChI Key |
GVGBBIDMUFFWQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=NOC(=O)N1 |
Origin of Product |
United States |
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